3-Phenyl-7-carboethoxyaminocoumarin
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Overview
Description
3-Phenyl-7-carboethoxyaminocoumarin is a synthetic compound belonging to the coumarin family Coumarins are a class of organic compounds characterized by a benzopyrone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-7-carboethoxyaminocoumarin typically involves the condensation of a phenyl-substituted benzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as piperidine or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also increasingly being adopted .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-7-carboethoxyaminocoumarin can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or ester functional groups, often using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted coumarin derivatives
Scientific Research Applications
3-Phenyl-7-carboethoxyaminocoumarin has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential anti-cancer and anti-microbial properties.
Industry: Utilized in the development of new materials with specific optical properties
Mechanism of Action
The mechanism of action of 3-Phenyl-7-carboethoxyaminocoumarin involves its interaction with various molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
3-Phenylcoumarin: Lacks the carboethoxyamino group, making it less versatile in chemical modifications.
7-Aminocoumarin: Lacks the phenyl group, affecting its biological activity.
3-Carboethoxyaminocoumarin: Lacks the phenyl group, impacting its chemical reactivity
Uniqueness
3-Phenyl-7-carboethoxyaminocoumarin is unique due to the presence of both phenyl and carboethoxyamino groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to its analogs .
Properties
CAS No. |
42960-43-0 |
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Molecular Formula |
C18H15NO4 |
Molecular Weight |
309.3 g/mol |
IUPAC Name |
ethyl N-(2-oxo-3-phenylchromen-7-yl)carbamate |
InChI |
InChI=1S/C18H15NO4/c1-2-22-18(21)19-14-9-8-13-10-15(12-6-4-3-5-7-12)17(20)23-16(13)11-14/h3-11H,2H2,1H3,(H,19,21) |
InChI Key |
JNOSGBIRYACEDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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